Antimicrobial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): Para-Fluoro vs. Para-Chloro, Para-Methyl, and Unsubstituted Analogs
In a standardized broth microdilution assay against MRSA ATCC 33591, the para-fluoro substituted chloroacetamide analog (structurally analogous to the 4-fluorophenyl moiety of the target compound) exhibited a minimum inhibitory concentration (MIC) of 110 ± 10 μg/mL [1]. This represents a moderate yet distinct activity profile. In direct comparison, the para-chloro analog (SP4) showed an MIC of 90 ± 20 μg/mL, the para-bromo analog (SP5) 60 ± 0 μg/mL, and the unsubstituted phenyl analog (SP1) 50 ± 0 μg/mL [1]. The para-fluoro compound's MIC is notably higher (weaker activity) than the para-iodo analog (SP7; 40 ± 10 μg/mL) but comparable to the para-methoxy analog (SP3; 190 ± 40 μg/mL) [1]. This quantitative ranking demonstrates that the para-fluoro substitution yields a specific, intermediate antimicrobial potency against MRSA, distinct from both more potent (iodo, bromo) and less potent (methoxy) halogenated or electron-donating substituents. This differentiation is critical for SAR studies requiring a precise, tunable activity level.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA) |
|---|---|
| Target Compound Data | 110 ± 10 μg/mL (for N-(4-fluorophenyl)-2-chloroacetamide analog) |
| Comparator Or Baseline | SP4 (4-Cl): 90 ± 20 μg/mL; SP5 (4-Br): 60 ± 0 μg/mL; SP1 (H): 50 ± 0 μg/mL; SP7 (4-I): 40 ± 10 μg/mL; SP3 (4-OCH3): 190 ± 40 μg/mL |
| Quantified Difference | Target is approximately 1.2- to 2.2-fold less potent than 4-Cl, 4-Br, H, and 4-I analogs, but approximately 1.7-fold more potent than 4-OCH3 analog. |
| Conditions | Broth microdilution assay; MRSA ATCC 33591; concentration range 32–4000 μg/mL; endpoint read after 18–24h incubation at 37°C [1]. |
Why This Matters
Researchers validating MRSA inhibition assays require a compound with defined, intermediate potency to serve as a benchmark control, avoiding the floor/ceiling effects of more potent halogenated analogs.
- [1] Bogdanović A, Lazarević J, et al. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol. 2021;72(1):70-79. Table 8. View Source
